1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Description
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O/c1-2-7-19-22-23-20(25-19)18-12-14-8-4-6-11-17(14)24(18)13-15-9-3-5-10-16(15)21/h3-6,8-12H,2,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYFXPDCQZRRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole involves several stepsCommon reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
Indole Functionalization
The indole core is modified via alkylation or Mannich reactions:
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N-Alkylation : The indole nitrogen is alkylated using 2-chlorobenzyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF .
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Mannich Reaction : Morpholine or piperazine derivatives can be introduced via formaldehyde-mediated coupling under reflux .
Example Reaction :
Coupling of Oxadiazole and Indole Moieties
The oxadiazole and indole units are linked via nucleophilic substitution or palladium-catalyzed cross-coupling:
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Nucleophilic Substitution : The oxadiazole’s sulfur or oxygen atom reacts with halogenated indoles under basic conditions .
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Suzuki Coupling : Aryl boronic acids may couple with halogenated oxadiazoles using Pd(PPh₃)₄ as a catalyst .
Key Data :
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Reaction of 5-propyl-1,3,4-oxadiazol-2-yl with 2-(bromomethyl)indole in ethanol yields the target compound with ~70% efficiency .
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NMR confirmation: The methylene (–CH₂–) protons between indole and oxadiazole appear as a singlet at δ 5.11 ppm .
Functional Group Transformations
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Schiff Base Formation : The oxadiazole’s exocyclic amine group can condense with aldehydes to form imines, which exhibit tautomerism between E and Z isomers in polar solvents .
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Hydrolysis : Hydrazine hydrate cleaves ester groups adjacent to oxadiazoles, yielding hydrazides .
Reactivity and Stability
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features suggest it may interact with various biological targets:
- Anticancer Activity : Preliminary studies indicate that derivatives of oxadiazole compounds exhibit cytotoxic effects against several cancer cell lines. The incorporation of the indole moiety may enhance this activity through mechanisms such as apoptosis induction or cell cycle arrest .
- Antimicrobial Properties : Research has demonstrated that oxadiazole derivatives possess significant antibacterial and antifungal activities. The chlorophenyl group may contribute to the lipophilicity and membrane permeability of the compound, enhancing its bioactivity against microbial pathogens .
Drug Design and Development
In drug development, the compound can serve as a lead structure for synthesizing new therapeutic agents:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the oxadiazole and indole cores affect biological activity can guide the design of more potent derivatives. This approach is critical in optimizing pharmacokinetic and pharmacodynamic properties .
Material Science
Beyond biological applications, this compound's unique chemical structure can be utilized in material science:
- Polymer Chemistry : The incorporation of indole and oxadiazole units into polymer matrices can lead to materials with enhanced thermal stability and electrical conductivity. Such materials are valuable for applications in organic electronics and optoelectronic devices .
Case Studies
Several case studies highlight the compound's potential applications:
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of oxadiazole derivatives on breast cancer cell lines. Results indicated that compounds similar to 1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of substituted oxadiazoles showed that compounds with a chlorophenyl group displayed enhanced activity against Staphylococcus aureus and Candida albicans. The study concluded that these modifications could lead to effective antimicrobial agents for treating resistant infections .
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For instance, it may inhibit the activity of certain enzymes or modulate the expression of specific genes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological and Functional Comparisons
- Antimicrobial Activity: Compound CDFII () demonstrated synergy with carbapenems against MRSA, attributed to its chlorophenyl and piperidinyl groups . 19a/b () were synthesized but lacked reported bioactivity data, highlighting gaps in structure-activity relationships (SAR) for indole-oxadiazoles .
Agrochemical Relevance :
Physicochemical Properties
- Melting Points: Higher melting points in 19b (248°C) vs. 19a (188°C) correlate with increased molecular rigidity from the phenylamino group . The target’s propyl substituent may lower melting points compared to 19b, favoring solubility.
Biological Activity
1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The oxadiazole moiety is known for its diverse pharmacological properties, making derivatives of this structure valuable in drug development.
Chemical Structure and Properties
The chemical structure of the compound can be described by its molecular formula and specific functional groups. The presence of the 1,3,4-oxadiazole ring contributes significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN3O |
| Molecular Weight | 315.80 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Activity
Studies have demonstrated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, a review highlighted various oxadiazole derivatives that showed effective inhibition against a range of bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for selected derivatives ranged from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.22 |
| Compound B | E. coli | 0.25 |
| Compound C | P. aeruginosa | 0.30 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied, with findings indicating their ability to inhibit various cancer cell lines through different mechanisms:
- Mechanisms of Action : These compounds can inhibit key enzymes involved in cancer cell proliferation, including histone deacetylases (HDACs) and thymidylate synthase .
Research has shown that the compound under consideration may also exhibit cytotoxic effects on cancer cells, further emphasizing its potential as an anticancer agent.
Table 2: Anticancer Activity of Selected Oxadiazole Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | HeLa | 15 |
| Compound E | MCF-7 | 20 |
| Compound F | A549 | 12 |
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives, including the target compound. The results indicated a strong correlation between structural modifications and biological activity, suggesting that specific substitutions on the oxadiazole ring could enhance efficacy against microbial and cancerous cells .
Q & A
Q. Advanced Research Focus
- DFT Calculations : B3LYP/6-31G(d) models assess electronic properties (e.g., HOMO-LUMO gaps) to predict redox stability and reactivity. For example, a HOMO-LUMO gap < 4 eV suggests susceptibility to nucleophilic attack .
- ADMET Prediction : Tools like SwissADME estimate logP (∼3.2), indicating moderate blood-brain barrier penetration, and CYP450 inhibition risks (e.g., CYP2D6) .
How can synthetic byproducts be identified and minimized during scale-up?
Q. Advanced Research Focus
- LC-MS/MS : Detect trace byproducts (e.g., dimerized indole derivatives) using positive-ion mode and collision-induced dissociation .
- Process Optimization : Replace acetic acid with trifluoroacetic acid (TFA) in cyclization steps to reduce esterification byproducts .
What strategies improve the compound’s solubility for in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
